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4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
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Overview
Description
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a triazole moiety, which is further substituted with a tert-butyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Substitution with Tert-butyl and Methyl Groups: The triazole ring is then substituted with tert-butyl and methyl groups using alkylation reactions. This step may involve the use of tert-butyl chloride and methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the substituted triazole with a suitable amine under high-temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-piperidine derivatives.
Scientific Research Applications
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of catalysis.
Mechanism of Action
The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazole moiety is known to interact with metal ions and other biomolecules, which can lead to the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Tert-butyl)-1H-1,2,4-triazol-5-yl)piperidine: Lacks the methyl group, leading to different reactivity and biological activity.
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine: Contains a morpholine ring instead of a piperidine ring, resulting in different pharmacological properties.
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)pyrazole: Features a pyrazole ring, which alters its chemical and biological behavior.
Uniqueness
The presence of both the tert-butyl and methyl groups on the triazole ring, along with the piperidine moiety, gives 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine unique steric and electronic properties. These characteristics contribute to its distinct reactivity and potential as a versatile intermediate in chemical synthesis and drug development.
Biological Activity
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a triazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄
- Molecular Weight : 234.31 g/mol
- CAS Number : 1341283-56-4
Structure
The compound features a piperidine ring substituted with a triazole moiety, which is known for contributing to various pharmacological activities. The tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole structures exhibit significant activity against a range of bacteria and fungi. For instance:
Compound | Activity | Target Organism |
---|---|---|
This compound | Moderate | E. coli |
Another Triazole Derivative | High | Candida albicans |
The presence of the triazole ring is critical for the inhibition of fungal enzymes, making these compounds potential candidates for antifungal therapies.
Anticancer Potential
The cytotoxic effects of triazoles have also been evaluated in various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies assessed the effect of this compound on human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Neuropharmacological Effects
Triazole derivatives have been investigated for their neuropharmacological effects, particularly as GABA receptor modulators. The compound may enhance cognitive functions by acting on GABAergic pathways.
The interaction with GABA receptors suggests potential applications in treating anxiety and cognitive disorders. The compound's ability to cross the blood-brain barrier due to its lipophilic nature may enhance its efficacy.
Synthesis and Development
The synthesis of this compound can be achieved through various methods involving multi-step reactions with high yields. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance purity and yield.
Synthetic Pathway Example
A typical synthetic route involves:
- Formation of the triazole ring via cyclization.
- Alkylation with tert-butyl groups.
- Final coupling with piperidine.
This approach not only improves efficiency but also minimizes by-products.
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)11-14-10(16(4)15-11)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3 |
InChI Key |
NOFZONPDCOEBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)C2CCNCC2)C |
Origin of Product |
United States |
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